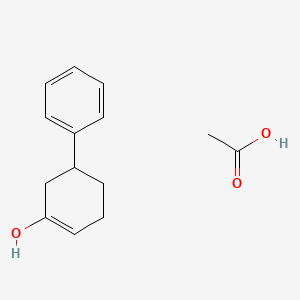![molecular formula C18H23N5O3 B14243669 9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine CAS No. 376629-07-1](/img/structure/B14243669.png)
9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine is a chemical compound known for its potential therapeutic and industrial applicationsThe compound’s structure includes a purine ring fused to an imidazole ring, with a propyl group and a 3,4,5-trimethoxyphenylmethyl group attached .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine typically involves the condensation of a purine derivative with a 3,4,5-trimethoxybenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions
9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of alkylated or acylated purine derivatives.
科学研究应用
9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 9-Butyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine
- 3,4,5-Trimethoxyphenyl azide
- 3,4,5-Trimethoxycinnamamide-tethered 1,2,3-triazole derivatives
Uniqueness
9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring and the presence of the 3,4,5-trimethoxyphenylmethyl group. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
属性
CAS 编号 |
376629-07-1 |
|---|---|
分子式 |
C18H23N5O3 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
9-propyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C18H23N5O3/c1-5-6-23-14(22-15-17(19)20-10-21-18(15)23)9-11-7-12(24-2)16(26-4)13(8-11)25-3/h7-8,10H,5-6,9H2,1-4H3,(H2,19,20,21) |
InChI 键 |
KNCBJDKEDNNBIZ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


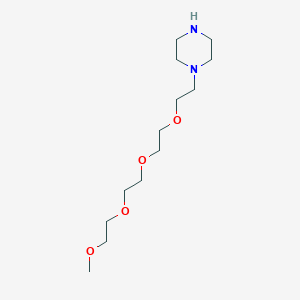
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
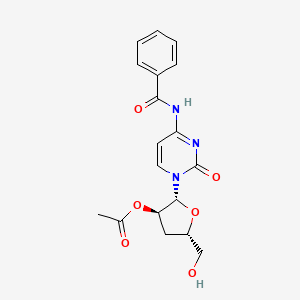
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)
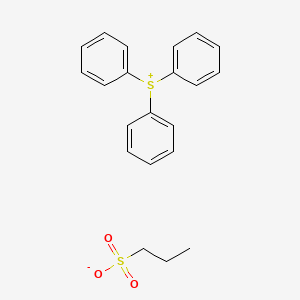
![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
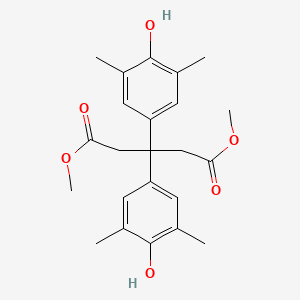
![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
